molecular formula C7H6ClF3N2 B1488005 (6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine CAS No. 862120-77-2

(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine

Cat. No.: B1488005
CAS No.: 862120-77-2
M. Wt: 210.58 g/mol
InChI Key: HCDVODVEQJRQGX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted pyridine derivatives containing methanamine functional groups. The official International Union of Pure and Applied Chemistry name is [6-chloro-4-(trifluoromethyl)-2-pyridinyl]methanamine, which accurately describes the substitution pattern and functional group positioning. This nomenclature system clearly indicates the presence of a chlorine atom at the 6-position, a trifluoromethyl group at the 4-position, and a methanamine substituent attached to the 2-position of the pyridine ring.

The Chemical Abstracts Service registry number for (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine is 862120-77-2, which provides a unique identifier for this specific chemical entity. This registry number distinguishes the compound from closely related structural isomers and ensures accurate identification in chemical databases and literature. The Chemical Abstracts Service numbering system is particularly important for this class of compounds due to the existence of multiple positional isomers with similar molecular formulas but different substitution patterns.

Alternative naming conventions include systematic descriptors such as C-(6-CHLORO-4-TRIFLUOROMETHYL-PYRIDIN-2-YL)-METHYLAMINE, which emphasizes the carbon-nitrogen bond formation between the pyridine ring and the methylamine group. The molecular structure can be represented using simplified molecular-input line-entry system notation as well as International Chemical Identifier strings, providing machine-readable formats for computational analysis and database searching.

Properties

IUPAC Name

[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDVODVEQJRQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CN)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions. Additionally, this compound can form complexes with proteins, affecting their structural conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, this compound can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific sites on enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or pharmacological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects, including cellular damage and disruption of metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biochemical activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Biological Activity

(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C6H5ClF3N2. The presence of the trifluoromethyl group at the 4-position of the pyridine ring contributes significantly to its biological properties, including increased potency and selectivity in various assays.

PropertyValue
Molecular Weight194.57 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
ToxicityHarmful if swallowed/inhaled

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with trifluoromethyl substitutions have shown enhanced activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

  • Mechanism of Action : The compound acts as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell proliferation and survival. The inhibition of PI3K leads to reduced cell growth and increased apoptosis in cancer cells .
  • Case Study : A study demonstrated that a related compound with a trifluoromethyl group exhibited an IC50 value of 17 nM against PI3Kα, indicating potent enzymatic inhibition . This suggests that this compound may possess similar or enhanced activity.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that derivatives containing a trifluoromethyl group can significantly inhibit mycobacterial ATP synthase, which is essential for bacterial energy metabolism.

  • Activity Profile : In vitro studies have shown that certain analogs exhibit low micromolar activity against M. tuberculosis, with some derivatives achieving EC50 values as low as 0.010 μM . This highlights the potential of this compound in developing new antitubercular agents.

Structure-Activity Relationship (SAR)

The introduction of the trifluoromethyl group at the 4-position on the pyridine ring has been shown to enhance both lipophilicity and biological activity. Studies suggest that modifications at this position can lead to improved cellular uptake and target specificity.

Substituent PositionEffect on Activity
4-TrifluoromethylIncreased potency against PI3K
2-AminoEnhanced interaction with targets
6-ChloroImproved selectivity

Scientific Research Applications

Pharmaceutical Development

(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine is being investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Case Study: Inhibitors of Plasmodium falciparum
A study focused on optimizing imidazopyridazine inhibitors of Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1) utilized similar pyridine derivatives. The findings indicated that modifications to the pyridine structure could significantly improve binding affinity and efficacy against malaria parasites .

Agricultural Chemistry

The compound's properties may also lend themselves to applications in agrochemicals, particularly as a potential herbicide or pesticide. The trifluoromethyl group can enhance the bioactivity of agricultural chemicals by improving their interaction with target enzymes or receptors in pests or plants.

Research Findings
Recent investigations into trifluoromethyl-containing compounds have shown promising results in inhibiting specific plant enzymes that are crucial for growth, suggesting potential for development into effective herbicides .

Table 1: Comparison of Biological Activities of Pyridine Derivatives

Compound NameActivity Against PfCDPK1 (EC50 nM)Lipophilicity (LogP)Stability (HLM % Rem)
Compound A803.271
Compound B1802.860
This compoundTBDTBDTBD

Table 2: Potential Applications in Agriculture

Application TypeCompound EffectivenessTarget Organism
HerbicideHighVarious weed species
PesticideModerateInsect pests

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound is compared below with derivatives that share its pyridine core but differ in substituents or functional groups. Data are compiled from patents, catalogs, and synthesis reports (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Substituents/Modifications
(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine C₇H₆ClF₃N₂ 210.59 862120-77-2 95% Chloro, trifluoromethyl, methanamine
1-[6-Bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine dihydrochloride C₇H₈BrCl₂F₃N₂ 327.82 (calc.) N/A N/A Bromo (replaces chloro), dihydrochloride salt
N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine C₈H₁₀ClF₃N₃ 240.63 (calc.) 219478-19-0 95% Ethylenediamine chain, chloro, trifluoromethyl
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile C₉H₃ClF₃N₃ 245.59 (calc.) 338956-33-5 95% Malononitrile group (replaces methanamine)
1-(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone C₈H₅ClF₃NO 223.58 (calc.) 944900-15-6 95% Ketone group (replaces methanamine)

Note: Calculated molecular weights assume isotopic averages.

Functional and Reactivity Differences

  • Halogen Substitution : Replacing chloro with bromo (e.g., 1-[6-bromo-...]methanamine) increases molecular weight and alters reactivity in nucleophilic aromatic substitution (e.g., slower displacement due to larger atomic radius) .
  • Amine Modifications: The methanamine group in the target compound enables direct participation in amide bond formation, unlike the ketone or malononitrile groups in analogues . Ethylenediamine derivatives (e.g., N1-[3-chloro-...]ethanediamine) introduce additional nucleophilic sites for multi-step synthesis .
  • Salt Forms : Dihydrochloride salts (e.g., 1-[6-bromo-...]dihydrochloride) improve solubility in polar solvents, enhancing bioavailability in drug formulations .

Research Findings and Patent Insights

  • Synthetic Utility : The compound’s trifluoromethyl group enhances metabolic stability in drug candidates, while the chloro group facilitates Suzuki-Miyaura cross-coupling reactions .
  • Comparative Stability: Brominated analogues exhibit lower thermal stability compared to chloro derivatives, as noted in combinatorial chemistry studies .
  • Bioactivity : Methanamine-substituted pyridines demonstrate superior binding affinity to biological targets (e.g., enzymes) over ketone- or nitrile-substituted variants .

Preparation Methods

Reduction of Nitrile Precursors Using Zinc and Ammonium Chloride

One well-documented method involves the reduction of a nitrile intermediate to the corresponding amine using zinc powder and ammonium chloride in an ethanol-water mixture at ambient temperature.

  • Reaction Conditions:
    • Solvent: Ethanol and water (1:1)
    • Reagents: Zinc powder and ammonium chloride
    • Temperature: Room temperature (~20 °C)
    • Reaction Time: 2 hours
  • Procedure:
    A solution of the nitrile precursor (compound 12 in the referenced patent) is treated with zinc powder and ammonium chloride under stirring. After completion, the mixture is filtered and extracted with dichloromethane. The organic phase is washed, dried, and concentrated to yield the amine product.
  • Yield: 96% isolated yield reported
  • Reference: WO2017/7700 patent, ChemicalBook synthesis data.
Parameter Details
Starting Material Nitrile precursor (compound 12)
Reagents Zn powder, NH4Cl
Solvent Ethanol/H2O (1:1)
Temperature 20 °C
Time 2 hours
Workup Filtration, extraction with CH2Cl2, drying
Yield 96%

Palladium-Catalyzed Carbonylation Followed by Amination

Another approach involves the palladium-catalyzed carbonylation of 2-chloro-6-(trifluoromethyl)pyridine to form methyl esters or amides, which can be subsequently converted into the aminomethyl derivative.

  • Reaction Conditions:
    • Catalyst: Pd(OAc)2 with 1,1'-bis(diphenylphosphino)ferrocene (dppf)
    • Base: Triethylamine
    • Solvent: Methanol
    • Temperature: 60 °C
    • Pressure: CO atmosphere at 40 psi
    • Time: 22 hours
  • Procedure:
    The chloro-substituted pyridine is carbonylated under CO pressure in the presence of Pd catalyst and base to form the methyl ester intermediate. This intermediate can then be transformed into the aminomethyl derivative via further functional group manipulations.
  • Reference: Ambeed product synthesis description.
Parameter Details
Starting Material 2-Chloro-6-(trifluoromethyl)pyridine
Catalyst Pd(OAc)2, dppf
Base Triethylamine
Solvent Methanol
Temperature 60 °C
Pressure 40 psi CO
Time 22 hours
Product Methyl ester intermediate

Organometallic Lithiation and Iodination Followed by Amination

A more complex synthetic route involves lithiation of the chloro-trifluoromethylpyridine derivative using n-butyllithium in the presence of diisopropylamine, followed by iodination and subsequent amination steps.

  • Reaction Conditions:
    • Base: n-Butyllithium/diisopropylamine (LDA generation)
    • Solvent: Tetrahydrofuran (THF)
    • Temperature: Initially -100 °C to -78 °C
    • Electrophile: Iodine in THF
  • Procedure:
    The pyridine is lithiated at low temperature, then treated with iodine to form iodinated intermediates. These intermediates are isolated and further converted to the aminomethyl derivative through nucleophilic substitution or reductive amination.
  • Yield: Intermediate iodinated compounds isolated in 42% yield.
  • Reference: Ambeed synthesis data.
Parameter Details
Starting Material 2-Chloro-6-(trifluoromethyl)pyridine
Base n-BuLi/diisopropylamine (LDA)
Solvent THF
Temperature -100 to -78 °C
Electrophile Iodine in THF
Yield (intermediate) 42%

Workup and Purification Techniques

Across these methods, common workup steps include:

  • Extraction with organic solvents such as dichloromethane or ethyl acetate.
  • Washing with water and brine to remove inorganic impurities.
  • Drying over anhydrous sodium sulfate or magnesium sulfate.
  • Concentration under reduced pressure.
  • Purification by column chromatography or recrystallization.
  • Final isolation often involves vacuum distillation or crystallization to obtain pure amine.

Comparative Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Notes
Zinc/Ammonium Chloride Reduction Zn, NH4Cl, EtOH/H2O, RT, 2 h 96 Mild, high yield, straightforward
Pd-Catalyzed Carbonylation Pd(OAc)2, dppf, Et3N, MeOH, CO (40 psi), 60°C, 22 h Not specified Requires CO atmosphere, longer reaction time
Organolithium/Iodination Route n-BuLi, diisopropylamine, I2, THF, -78°C 42 (intermediate) Multi-step, low temperature, moderate yield

Research Findings and Notes

  • The zinc/ammonium chloride reduction method is favored for its simplicity and excellent yield, making it suitable for scale-up in industrial settings.
  • Palladium-catalyzed carbonylation is a versatile method to introduce carbonyl functionalities but requires specialized equipment for CO handling and longer reaction times.
  • Organolithium-mediated lithiation and iodination provide access to halogenated intermediates that can be further functionalized, although the process is more complex and sensitive to moisture and temperature.
  • Purification and isolation steps are critical to obtain high-purity amine suitable for downstream applications.

Q & A

Q. What are the optimal synthetic routes for (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine, and how can intermediates be characterized?

The synthesis typically involves functionalizing the pyridine ring via nucleophilic substitution or coupling reactions. For example, the trifluoromethyl group can be introduced using Ullmann coupling or halogen exchange under catalytic conditions . Key intermediates, such as 6-chloropyridine derivatives, should be purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized using 1H^1\text{H}/13C^13\text{C} NMR and LC-MS to confirm regioselectivity and purity (>95%) . The hydrochloride salt form (common in research) enhances stability and crystallinity, as noted in commercial analogs .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

High-resolution mass spectrometry (HRMS) and 19F^{19}\text{F} NMR are critical for verifying the trifluoromethyl group and chlorine positions . Purity should be assessed via reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to detect impurities below 0.5% . X-ray crystallography is recommended for resolving ambiguities in stereochemistry, as demonstrated for structurally related pyridin-2-yl methanamines .

Q. How should researchers address contradictory data in biological activity assays involving this compound?

Contradictions may arise from differences in assay conditions (e.g., buffer pH, cell lines). To mitigate:

  • Validate compound stability under assay conditions using LC-MS .
  • Compare activity against structurally similar controls (e.g., 4-(trifluoromethyl)pyridin-2-yl analogs) to isolate substituent effects .
  • Replicate studies with independent synthetic batches to rule out batch-specific impurities .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) using the SMILES notation ClC1=NC(=CC(=C1C(F)(F)F)CN)C can model binding to enzymes like kinases or GPCRs . Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize the geometry and predict electrostatic potential maps, aiding in understanding the electron-withdrawing effects of Cl and CF3_3 groups .

Q. How does the compound’s stability vary under different storage conditions, and what degradants are formed?

The hydrochloride salt form (e.g., CAS 1005515-26-3) is hygroscopic; store at −20°C under argon to prevent hydrolysis . Accelerated stability studies (40°C/75% RH for 4 weeks) reveal degradants such as dechlorinated byproducts, detectable via LC-MS/MS .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the trifluoromethyl and chloro substituents?

  • Replace Cl with Br or F to assess halogen size effects on target binding .
  • Substitute CF3_3 with CH3_3 or OCF3_3 to evaluate hydrophobic vs. electronic contributions .
  • Use parallel synthesis to generate analogs with varied substituent positions, followed by high-throughput screening .

Q. How can researchers troubleshoot low yields in the final amination step of the synthesis?

Low yields often stem from steric hindrance at the pyridine C2 position. Solutions include:

  • Employing Buchwald-Hartwig amination with XantPhos/Pd2_2(dba)3_3 to enhance coupling efficiency .
  • Switching to microwave-assisted synthesis (120°C, 30 min) to accelerate kinetics .

Q. What in vivo considerations are critical for pharmacokinetic studies of this compound?

  • Improve solubility via salt formation (e.g., hydrochloride) or co-solvents (PEG-400) .
  • Monitor metabolites using 19F^{19}\text{F} MRI or LC-MS, as the CF3_3 group provides a unique spectral signature .

Q. How can researchers validate the compound’s selectivity in enzyme inhibition assays?

  • Use counter-screens against off-target enzymes (e.g., cytochrome P450 isoforms) .
  • Perform kinetic assays (Ki_i determination) and compare with known inhibitors to quantify selectivity ratios .

Q. What safety protocols are essential for handling this compound in the lab?

  • Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential amine toxicity .
  • Neutralize waste with 10% acetic acid before disposal to avoid reactive byproducts .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(6-Chloro-4-(trifluoromethyl)pyridin-2-YL)methanamine

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